(S)-GLPG0974

Description

GLPG-0974 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

Properties

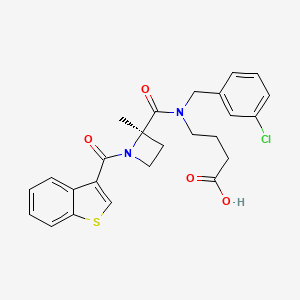

IUPAC Name |

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKMQHJHDHPBE-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391076-61-1 |

Source

|

| Record name | GLPG-0974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0974 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0974 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-GLPG0974: A Comprehensive Technical Guide to its Mechanism of Action on the FFA2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of (S)-GLPG0974 on the FFA2 receptor, with a focus on its dual role as an antagonist and a context-dependent positive orthosteric modulator/agonist. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction to FFA2 and (S)-GLPG0974

The Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by the gut microbiota. FFA2 is highly expressed on immune cells, particularly neutrophils, and plays a crucial role in mediating inflammatory responses.[1][5] Activation of FFA2 in neutrophils by SCFAs induces a rise in intracellular calcium, leading to chemotaxis and activation of various effector functions.[1]

(S)-GLPG0974 was developed as a potent and selective antagonist of the human FFA2 receptor.[3] It has been investigated for its potential therapeutic role in neutrophil-driven inflammatory diseases.[1][2] A key feature of (S)-GLPG0974's pharmacology is its ability to inhibit SCFA-induced neutrophil activation and migration.[3] More recent structural and functional studies have revealed a more complex mechanism of action, where GLPG0974 acts as an allosteric antagonist that binds to a site adjacent to the orthosteric pocket.[6] Furthermore, in the presence of allosteric modulators, GLPG0974 can exhibit positive orthosteric modulator-like or even agonistic activity.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for (S)-GLPG0974's interaction with the FFA2 receptor.

| Parameter | Value | Assay System | Reference |

| IC50 | 9 nM | Inhibition of SCFA-induced response | [7] |

| Binding Affinity (Kd) | 7.5 nM | Radioligand binding assay using [3H]GLPG0974 in hFFA2-expressing cells | [8] |

| Positive Modulatory Effect | Potentiates the EC50 of allosteric co-agonists | Neutrophil NADPH-oxidase activity assay in the presence of AZ1729 and Cmp58 | [9] |

| Agonistic Effect | Induces transient rise in intracellular Ca2+ | Neutrophils sensitized with allosteric modulators AZ1729 and Cmp58 | [9] |

Mechanism of Action

Antagonistic Activity

(S)-GLPG0974 potently antagonizes the effects of short-chain fatty acids on the FFA2 receptor. Structural studies have revealed that GLPG0974 functions as an allosteric antagonist . It binds to a pocket adjacent to the orthosteric binding site for SCFAs, thereby preventing the receptor's activation by its endogenous ligands.[6] This antagonistic action effectively inhibits downstream signaling pathways initiated by SCFA binding.

Dual Signaling Pathways of FFA2

The FFA2 receptor is known to couple to two main G-protein signaling pathways in neutrophils:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10]

-

Gαi/o Pathway: This pathway is primarily involved in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In neutrophils, the βγ subunits of Gαi can also activate PLC, contributing to the calcium flux.[11][12]

The signaling output of FFA2 activation can be biased towards one pathway over the other depending on the activating ligand.

Positive Orthosteric Modulator and Agonist Activity

A fascinating aspect of (S)-GLPG0974's pharmacology is its ability to act as a positive orthosteric modulator and even a direct agonist in the presence of certain FFA2 allosteric modulators, such as AZ1729 and Cmp58.[9] In this context, GLPG0974 can potentiate the effect of these allosteric agonists on neutrophil activation, specifically affecting the potency (EC50) rather than the efficacy (Emax) of the response.[9] Furthermore, in neutrophils sensitized with these allosteric modulators, GLPG0974 can independently trigger a transient increase in intracellular calcium, demonstrating agonist-like behavior.[9] This suggests that the conformational state of the FFA2 receptor, induced by the binding of allosteric modulators, can unmask an agonistic potential of GLPG0974.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: FFA2 receptor signaling pathways and the dual action of (S)-GLPG0974.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of (S)-GLPG0974 to inhibit neutrophil migration towards an SCFA chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Boyden Chamber Setup: Use a multi-well Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

-

Chemoattractant: Add a solution of sodium acetate (e.g., 10 mM) to the lower wells of the chamber.

-

Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) and pre-incubate with varying concentrations of (S)-GLPG0974 or vehicle control for 30 minutes at 37°C.

-

Migration: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of (S)-GLPG0974 compared to the vehicle control.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Gq/11-induced intracellular calcium mobilization mediates Per2 acute induction in Rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-GLPG0974: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development history of (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The document details the scientific journey from initial hit identification to clinical evaluation, presenting key data in structured tables, outlining experimental methodologies, and visualizing complex biological and operational pathways.

Introduction: Targeting Neutrophil-Driven Inflammation

(S)-GLPG0974 was developed by Galapagos NV as a potential first-in-class oral treatment for chronic inflammatory diseases driven by excessive neutrophil activity. The therapeutic rationale is centered on the inhibition of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) that is highly expressed on neutrophils.[1] Activation of FFA2 by short-chain fatty acids (SCFAs) like acetate, which are produced by gut microbiota, triggers neutrophil activation and chemotaxis, contributing to the inflammatory cascade in diseases such as ulcerative colitis.[2][3] By antagonizing FFA2, GLPG0974 aims to dampen this neutrophil response and thereby reduce inflammation and tissue damage.[4][5]

Discovery and Preclinical Development

The journey to identify (S)-GLPG0974 began with a high-throughput screening campaign that led to the discovery of an azetidine (B1206935) chemical series with modest FFA2 antagonist activity.[5] A subsequent multiparametric optimization program was undertaken to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization and In Vitro Characterization

The lead optimization process involved extensive structure-activity relationship (SAR) studies, which ultimately led to the identification of (S)-GLPG0974 as the clinical candidate.[5] This compound demonstrated nanomolar potency and high selectivity for human FFA2 over the related FFA3 receptor.[5][6]

Table 1: In Vitro Activity of (S)-GLPG0974

| Parameter | Value | Reference |

| FFA2 Antagonism (IC50) | 9 nM | [6] |

| Selectivity | Selective for FFA2 over FFA3 | [6] |

Preclinical Pharmacology

Preclinical evaluation of (S)-GLPG0974 focused on its ability to inhibit neutrophil functions in vitro. The compound effectively blocked acetate-induced neutrophil migration and the expression of the activation marker CD11b in human whole blood assays.[5] Due to its specificity for human and monkey FFA2, evaluation in classical rodent models of inflammation was not feasible.[7]

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 47% | [1] |

| Dose Proportionality | Linear increase in plasma exposure with oral dosing (5 and 30 mg/kg) | [1] |

Clinical Development

The clinical development program for (S)-GLPG0974 was designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers, followed by a proof-of-concept study in patients with ulcerative colitis.

Phase 1 Clinical Trials

Two consecutive Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy male subjects. The first was a single ascending dose (SAD) study, and the second was a multiple ascending dose (MAD) study.[2][3]

Table 3: Phase 1 Clinical Trial Design

| Study | Design | Population | Doses | Duration | Key Endpoints | Clinical Trial Identifiers | Reference |

| Single Ascending Dose (SAD) | Randomized, double-blind, placebo-controlled | Healthy male subjects | Single doses up to 250 mg | Single administration | Safety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation) | NCT01496937 | [2][3][8] |

| Multiple Ascending Dose (MAD) | Randomized, double-blind, placebo-controlled | Healthy male subjects | Multiple daily doses up to 400 mg | 14 days | Safety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation) | NCT01721980 | [2][3][8] |

The Phase 1 studies demonstrated that (S)-GLPG0974 was safe and well-tolerated up to a daily dose of 400 mg.[2][3] Pharmacokinetic analysis revealed good and dose-proportional exposure.[2][3] Importantly, a substantial and sustained inhibition of acetate-stimulated neutrophil activation, as measured by the surface expression of the CD11b activated epitope, was observed, confirming target engagement.[2][3]

Phase 2a Proof-of-Concept Study

Following the positive Phase 1 results, a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy and safety of (S)-GLPG0974 in patients with mild to moderate ulcerative colitis.[4][8]

Table 4: Phase 2a Clinical Trial Design

| Parameter | Details | Reference |

| Indication | Mild to moderate ulcerative colitis | [4][8] |

| Dosage | 200 mg twice daily | [8] |

| Treatment Duration | 4 weeks | [4] |

| Primary Endpoints | Efficacy (change in Mayo score), safety, tolerability | [4] |

| Biomarkers | Fecal calprotectin, myeloperoxidase (MPO) positive cells in colon biopsies | [4] |

| Clinical Trial Identifier | NCT01829321 | [8] |

The Phase 2a study showed that (S)-GLPG0974 was well-tolerated and safe in patients with ulcerative colitis.[4] While the primary clinical endpoints, including changes in the Mayo score, did not show a significant difference between the GLPG0974 and placebo groups after 4 weeks of treatment, a reduction in biomarkers of neutrophil activation was observed.[4] Specifically, fecal calprotectin levels were reduced in the GLPG0974 group compared to an increase in the placebo group, and a similar trend was seen for myeloperoxidase-positive cells in colon biopsies, suggesting a biological effect of FFA2 antagonism on neutrophil influx into the gut.[4]

Table 5: Biomarker Results from Phase 2a Study in Ulcerative Colitis

| Biomarker | (S)-GLPG0974 (200 mg b.i.d.) | Placebo | Reference |

| Fecal Calprotectin (median % change from baseline) | -30% | +24% | [4] |

| Myeloperoxidase (MPO) Positive Cells | Reduction observed | - | [4] |

Signaling Pathways and Experimental Workflows

FFA2 Signaling in Neutrophils

Activation of FFA2 by short-chain fatty acids in neutrophils leads to the activation of G-proteins, primarily Gq and Gi. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a key event in triggering neutrophil chemotaxis and the expression of activation markers like CD11b.

References

- 1. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. criver.com [criver.com]

- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

target protein and binding affinity of (S)-GLPG0974

An In-depth Technical Guide on the Target Protein and Binding Affinity of (S)-GLPG0974

This technical guide provides a comprehensive overview of (S)-GLPG0974, a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its target, binding affinity, mechanism of action, and relevant experimental protocols.

Target Protein Identification and Function

(S)-GLPG0974 is an experimental drug that acts as a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) also known as GPR43.[1][2][3] FFA2 is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are primarily produced by the fermentation of dietary fibers by the gut microbiota.[4][5][6]

The FFA2 receptor is expressed in various tissues and cell types, including immune cells (notably neutrophils), adipose tissue, and cells in the gastrointestinal tract.[4][7] Its activation plays a crucial role in modulating inflammatory responses, lipid metabolism, and other physiological processes.[4][5] Specifically, FFA2 activation by SCFAs has been shown to induce neutrophil chemotaxis and activation, a key process in inflammation.[7][8]

Binding Affinity of (S)-GLPG0974

(S)-GLPG0974 demonstrates a high binding affinity for the human FFA2 receptor. Quantitative analysis has established its potency as an antagonist, as summarized in the table below.

| Parameter | Value | Target | Reference |

| IC₅₀ | 9 nM | Human FFA2/GPR43 | [1][3][9] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to block 50% of the target receptor's activity.

It is noteworthy that while (S)-GLPG0974 is primarily an antagonist, under some conditions, it can also function as a positive allosteric modulator of FFA2, which can be a consideration in experimental design.[2][10]

Signaling Pathways of the FFA2 Receptor

The Free Fatty Acid Receptor 2, upon activation by endogenous ligands like SCFAs, can couple to different G-protein families, primarily Gαi/o and Gαq/11, to initiate downstream signaling cascades.[4][6][11]

-

Gαi/o Pathway : Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is associated with the inhibition of lipolysis in adipocytes.[6]

-

Gαq/11 Pathway : Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade.[4][6] This pathway is involved in processes such as glucose-stimulated insulin (B600854) secretion.[4]

(S)-GLPG0974 acts as an antagonist, blocking the activation of these signaling pathways by SCFAs.

Caption: FFA2 (GPR43) signaling pathways and the antagonistic action of (S)-GLPG0974.

Experimental Protocols

Radioligand Binding Assay for Affinity Determination

A competitive radioligand binding assay is a standard method to determine the binding affinity (IC₅₀, Kᵢ) of a test compound. This involves competing the unlabeled compound ((S)-GLPG0974) against a radiolabeled ligand that binds to the same receptor.

Methodology:

-

Membrane Preparation :

-

Cells or tissues expressing the human FFA2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

-

-

Binding Assay :

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-GLPG0974), and varying concentrations of the unlabeled test compound ((S)-GLPG0974).[10][12]

-

Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

-

-

Separation and Detection :

-

The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., PEI-presoaked GF/C filters), which separates the bound radioligand from the unbound.[12]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as specific binding versus the log concentration of the test compound.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Neutrophil Activation Assay for Pharmacodynamic Assessment

To assess the functional antagonism of (S)-GLPG0974 ex vivo, a whole blood assay measuring the inhibition of neutrophil activation can be employed. This was a key pharmacodynamic marker in clinical trials.[8][13]

Methodology:

-

Blood Collection :

-

Whole blood samples are collected from subjects (e.g., healthy volunteers or patients).[8]

-

-

Stimulation and Inhibition :

-

Staining and Flow Cytometry :

-

Following stimulation, the cells are stained with a fluorescently-labeled antibody specific for an activation marker on neutrophils. A commonly used marker is the activated epitope of CD11b.[8][13]

-

Red blood cells are lysed.

-

The samples are then analyzed by flow cytometry to quantify the expression of the activation marker on the neutrophil population.

-

-

Data Analysis :

-

The level of inhibition of acetate-stimulated neutrophil activation is calculated for each concentration of (S)-GLPG0974.

-

This provides a measure of the compound's target engagement and functional antagonistic activity in a physiologically relevant matrix.[8]

-

Caption: Workflow for the ex vivo neutrophil activation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLPG0974 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

pharmacology and biological activity of GLPG0974

An In-depth Technical Guide to the Pharmacology and Biological Activity of GLPG0974

Introduction

GLPG0974 is an experimental small molecule developed by Galapagos NV that functions as a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by bacterial fermentation in the gut.[3][4] This receptor is implicated in mediating inflammatory responses, primarily through its role in neutrophil activation and migration.[4][5][6] GLPG0974 was investigated as a potential oral treatment for inflammatory bowel disease (IBD), specifically ulcerative colitis (UC), with the therapeutic goal of reducing the excessive neutrophil influx that contributes to tissue damage in the gastrointestinal tract.[1][7][8] Although its development for UC did not proceed past Phase 2 trials, GLPG0974 remains a valuable pharmacological tool for studying the biology of the FFA2 receptor.[1]

Mechanism of Action

GLPG0974 exerts its biological effect by acting as a competitive antagonist at the orthosteric binding site of the FFA2 receptor.[9] FFA2 is a Gαi/o and Gαq coupled receptor.[6] In inflammatory cells like neutrophils, activation of FFA2 by endogenous SCFA ligands triggers a G-protein-mediated signaling cascade. This leads to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream pathways responsible for chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[4][10] By blocking the binding of SCFAs to FFA2, GLPG0974 inhibits these downstream events, thereby preventing neutrophil activation and migration to sites of inflammation.[6][11][12]

Pharmacology

Pharmacodynamics

GLPG0974 is a potent FFA2 antagonist with high selectivity over the closely related FFA3 receptor.[13][14] Its primary pharmacodynamic effect is the inhibition of SCFA-induced neutrophil activation.[3][5] This is commonly measured by the suppression of the activated epitope of CD11b, a key surface marker for neutrophil activation.[3][6]

Table 1: In Vitro Potency and Activity of GLPG0974

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| FFA2 Antagonism (IC₅₀) | 9 nM | Not Specified | [13][14][15][16] |

| FFA2 Antagonism (IC₅₀) | 11 nM | Target Calcium Flux Assay | [17] |

| Acetate-Induced Neutrophil Migration Inhibition (IC₅₀) | 27 nM | Chemotaxis Assay | [17] |

| Acetate-Induced CD11b Expression Inhibition (IC₅₀) | 482 nM | Human Whole Blood Assay |[17] |

Pharmacokinetics

Pharmacokinetic properties of GLPG0974 have been evaluated in both preclinical animal models and human clinical trials. The compound demonstrates good oral bioavailability and dose-proportional exposure.[3][15][16]

Table 2: Preclinical Pharmacokinetic Parameters of GLPG0974 in Rats

| Parameter | Value | Dosing | Reference |

|---|---|---|---|

| Oral Bioavailability | 47% | 5 and 30 mg/kg (oral) | [15][16][17] |

| Plasma Exposure | Linear increase | 5 and 30 mg/kg (oral) | [15][16] |

| Half-life (t₁/₂) | 1.7 hours | 1 mg/kg (intravenous) |[17] |

Table 3: Human Pharmacokinetic and Dosing Information from Phase 1 Trials

| Parameter | Finding | Study Design | Reference |

|---|---|---|---|

| Safety & Tolerability | Safe and well-tolerated | Single doses up to 250 mg; Multiple daily doses up to 400 mg for 14 days | [3][4][5] |

| Exposure | Good and dose-proportional | Up to 400 mg daily | [3][4][5] |

| Target Engagement | Substantial and sustained inhibition of acetate-stimulated neutrophil activation | Multiple daily doses |[3][4][5] |

Biological Activity and Clinical Development

The biological activity of GLPG0974 is centered on its ability to inhibit neutrophil-driven inflammation.[12] This formed the basis for its clinical evaluation in ulcerative colitis, a disease characterized by significant neutrophil infiltration into the colonic mucosa.[7][11]

Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled trials (NCT01496937 and NCT01721980) were conducted in healthy male subjects.[3][18] These studies evaluated single ascending doses (up to 250 mg) and multiple ascending doses (up to 400 mg daily for 14 days).[3][5] The results demonstrated that GLPG0974 was safe, well-tolerated, and exhibited predictable pharmacokinetics.[3][4] Crucially, a dose-dependent and sustained inhibition of the neutrophil activation biomarker CD11b was observed, confirming target engagement in humans.[12]

Phase 2a Proof-of-Concept Trial

A Phase 2a trial (NCT01829321) was initiated to assess the efficacy and safety of GLPG0974 in patients with mild-to-moderate ulcerative colitis.[7][19]

Table 4: Key Design and Outcomes of the Phase 2a Ulcerative Colitis Study (NCT01829321)

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | 45 patients with mild-to-moderate ulcerative colitis (Mayo score 4-10) | [7][11] |

| Treatment Regimen | 200 mg GLPG0974 twice daily (b.i.d.) vs. Placebo (2:1 randomization) | [7][8][11] |

| Treatment Duration | 4 weeks | [7][11] |

| Primary Endpoints | Efficacy, safety, tolerability, pharmacokinetics, and biomarker effects | [8][19] |

| Biomarker Results | Reduced Neutrophil Influx: Median reduction in myeloperoxidase (MPO)-positive cells of 33% (vs. 5% for placebo). Reduced Fecal Calprotectin (FC): Median reduction of 30% (vs. 24% increase for placebo). | [11] |

| Clinical Efficacy | No significant difference observed between GLPG0974 and placebo in clinical response, remission, or mucosal healing rates within the 4-week treatment period. | [11][20] |

Experimental Protocols

Neutrophil Activation Pharmacodynamic Assay

This ex vivo assay was critical for demonstrating target engagement in clinical trials.[3][4]

-

Sample Collection: Whole blood was collected from subjects at various time points post-dose.[3]

-

Stimulation: Blood samples were stimulated with sodium acetate to induce FFA2-mediated neutrophil activation.[3][5]

-

Staining: Samples were stained with a fluorescently-labeled monoclonal antibody specific for the activated epitope of CD11b.[4]

-

Analysis: The expression of the CD11b activated epitope on the surface of neutrophils was quantified using flow cytometry.[5]

-

Endpoint: The level of inhibition of CD11b expression in samples from GLPG0974-treated subjects was compared to pre-dose or placebo samples.[3]

Pharmacokinetic Analysis Protocol

-

Sample Collection: Plasma samples were collected from subjects at pre-defined time points.[5] Urine samples were also collected.[4]

-

Sample Preparation: Samples were processed (e.g., protein precipitation) and reconstituted.[5]

-

Analysis: GLPG0974 concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

-

Data Processing: Pharmacokinetic parameters such as Cmax, tmax, and half-life were calculated using non-compartmental analysis.[3][5]

Phase 2a Clinical Trial Protocol

The study was a randomized, double-blind, placebo-controlled, multi-center trial.[7][11] Key inclusion criteria were adult patients (18-75 years) with a diagnosis of mild-to-moderate ulcerative colitis.[11] Patients on a stable background of 5-aminosalicylates or immunosuppressants were allowed, but steroids were not.[11] Efficacy was assessed using the Mayo score, with subscores and biomarkers like fecal calprotectin evaluated at baseline and weeks 1, 2, and 4.[11] Colon biopsies for myeloperoxidase (MPO) staining were collected at baseline and week 4.[11]

Conclusion

GLPG0974 is a well-characterized, potent, and selective antagonist of the FFA2 receptor. It demonstrates excellent pharmacokinetic properties and effectively inhibits neutrophil activation in humans, confirming robust target engagement.[3] While a Phase 2a study in ulcerative colitis successfully demonstrated a reduction in biological markers of neutrophil infiltration into the gut, this did not translate into a significant clinical benefit over placebo within the four-week treatment period.[11] Consequently, its clinical development for this indication was halted. Despite this, GLPG0974 remains a critical reference compound and research tool for investigating the physiological and pathological roles of the FFA2 signaling pathway in inflammation and other biological processes.[1]

References

- 1. GLPG0974 - Wikipedia [en.wikipedia.org]

- 2. glpg.com [glpg.com]

- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpg.com [glpg.com]

- 8. Galapagos completes patient enrolment in Phase II trial of ulcerative colitis drug GLPG0974 - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. glpg.com [glpg.com]

- 13. rndsystems.com [rndsystems.com]

- 14. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. | BioWorld [bioworld.com]

- 18. mdpi.com [mdpi.com]

- 19. Galapagos commences Phase IIa ulcerative colitis study of GLPG0974 - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. The Role of Long-Chain Fatty Acids in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-GLPG0974 in Neutrophil Activation and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate (B1210297). The FFA2 receptor is highly expressed on neutrophils and plays a crucial role in mediating their activation and migration in response to SCFA gradients, which are often present at sites of inflammation and bacterial infection. This technical guide provides an in-depth overview of the role of (S)-GLPG0974 in modulating neutrophil function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of FFA2 antagonism in neutrophil-driven inflammatory diseases.

Introduction

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid migration to sites of injury or infection, followed by their activation, is critical for host defense. However, excessive or dysregulated neutrophil activity can contribute to tissue damage and the pathology of numerous inflammatory diseases.

Short-chain fatty acids (SCFAs), primarily produced by gut microbiota, have emerged as important signaling molecules that modulate inflammatory responses. Acetate, the most abundant SCFA, can act as a chemoattractant for neutrophils through the activation of the FFA2 receptor.[1] This has led to the hypothesis that antagonizing the FFA2 receptor could be a viable therapeutic strategy to dampen neutrophil-mediated inflammation.

(S)-GLPG0974 is a potent and selective antagonist of the human FFA2 receptor.[1] This guide explores the mechanism of action of (S)-GLPG0974 and its impact on neutrophil activation and migration, supported by preclinical and clinical data.

Mechanism of Action: FFA2 Signaling in Neutrophils

The FFA2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SCFAs like acetate, primarily couples to Gαi/o proteins. This initiates a signaling cascade that leads to neutrophil activation and directed migration (chemotaxis).

The binding of acetate to the FFA2 receptor triggers the dissociation of the G-protein subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the activation of downstream effectors that regulate the actin cytoskeleton, leading to changes in cell shape and motility, ultimately driving neutrophil chemotaxis.

(S)-GLPG0974 acts as a competitive antagonist at the FFA2 receptor, blocking the binding of acetate and other SCFAs. This prevents the initiation of the downstream signaling events, thereby inhibiting neutrophil activation and migration.

Quantitative Data on the Effect of (S)-GLPG0974

The inhibitory activity of (S)-GLPG0974 on neutrophil activation and migration has been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Neutrophil Migration

| Parameter | Value | Conditions | Reference |

| IC50 (FFA2 antagonism) | 9 nM | --- | [2] |

| IC50 (Acetate-induced migration) | 27 nM | Buffer | |

| IC50 (Acetate-induced migration) | 43 nM | 90% Plasma |

Table 2: Clinical Pharmacodynamics in Healthy Volunteers

| Dose Regimen | Plasma Exposure (C12h) | Effect on Neutrophil Activation | Reference |

| 200 mg BID | ~700 ng/mL | Maximal inhibition of acetate-stimulated CD11b activation |

Table 3: Clinical Efficacy in Ulcerative Colitis (4-week study)

| Biomarker | (S)-GLPG0974 (200 mg BID) | Placebo | Interpretation | Reference |

| MPO-positive cells in colon biopsies (median change from baseline) | -33% | -5% | Reduction in neutrophil influx | |

| Fecal Calprotectin (median change from baseline) | -30% | Increase | Reduction in neutrophil activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of (S)-GLPG0974 on neutrophil function.

Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)

This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant, such as acetate.

Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of neutrophils that migrate through the pores to the lower chamber is quantified.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS without calcium and magnesium).

-

Assay Setup:

-

Add assay buffer containing the desired concentration of acetate (chemoattractant) to the lower wells of a 96-well transwell plate.

-

Pre-incubate the isolated neutrophils with various concentrations of (S)-GLPG0974 or vehicle control.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the transwell inserts (typically with a 3-5 µm pore size).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by:

-

Cell Counting: Lysing the cells and quantifying the amount of a cellular component, such as ATP (using a luminescent assay like CellTiter-Glo®) or a fluorescent DNA dye (like CyQuant®).

-

Flow Cytometry: Directly counting the cells in the lower chamber using a flow cytometer.

-

-

-

Data Analysis: Calculate the percentage inhibition of migration for each concentration of (S)-GLPG0974 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Activation Assay (CD11b Expression by Flow Cytometry)

This assay measures the expression of the activation marker CD11b on the surface of neutrophils.

Principle: CD11b is an integrin that is rapidly upregulated on the surface of neutrophils upon activation. The level of CD11b expression can be quantified using a fluorescently labeled antibody and flow cytometry.

Protocol:

-

Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

In Vitro Treatment and Stimulation:

-

Aliquot whole blood into tubes.

-

Add various concentrations of (S)-GLPG0974 or vehicle control and incubate.

-

Stimulate neutrophil activation by adding acetate to the blood samples. Include an unstimulated control.

-

-

Antibody Staining:

-

Add a fluorescently labeled anti-CD11b antibody to each tube.

-

To identify the neutrophil population, co-stain with antibodies against other markers such as CD16 or CD66b.

-

Incubate on ice, protected from light.

-

-

Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysis buffer.

-

Washing and Fixation: Wash the remaining white blood cells with a suitable buffer (e.g., PBS with BSA) and fix the cells with a fixative solution (e.g., paraformaldehyde).

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the neutrophil population based on their forward and side scatter characteristics and the expression of neutrophil-specific markers.

-

Quantify the median fluorescence intensity (MFI) of the CD11b signal within the neutrophil gate.

-

-

Data Analysis: Calculate the percentage inhibition of CD11b upregulation for each concentration of (S)-GLPG0974 compared to the stimulated vehicle control.

Conclusion

(S)-GLPG0974 is a potent and selective FFA2 antagonist that effectively inhibits neutrophil activation and migration in response to the short-chain fatty acid acetate. The mechanism of action involves the blockade of G-protein coupled signaling downstream of the FFA2 receptor. Preclinical and clinical data demonstrate a clear dose-dependent inhibitory effect of (S)-GLPG0974 on neutrophil function, as evidenced by the inhibition of CD11b expression and neutrophil migration in vitro, and the reduction of neutrophil influx markers in a clinical setting of ulcerative colitis.

The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of the FFA2-neutrophil axis in various inflammatory conditions and to evaluate the therapeutic potential of FFA2 antagonists like (S)-GLPG0974. The quantitative data and pathway visualizations serve as a valuable resource for drug development professionals in the design and interpretation of future studies. The continued exploration of FFA2 antagonism represents a promising avenue for the development of novel anti-inflammatory therapies targeting neutrophil-driven pathologies.

References

An In-depth Technical Guide to the Initial Studies and Clinical Trials of GLPG0974

This technical guide provides a comprehensive overview of the initial pre-clinical and clinical research on GLPG0974, a potent and selective antagonist of the free fatty acid receptor 2 (FFA2). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and early clinical evaluation.

Introduction to GLPG0974 and its Target: FFA2

GLPG0974 is an orally bioavailable small molecule that acts as a potent antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolites produced by gut microbiota.[3][4] The receptor is expressed on various immune cells, including neutrophils, and plays a crucial role in mediating SCFA-induced neutrophil activation and migration.[3][5] By inhibiting FFA2, GLPG0974 aims to modulate neutrophil-driven inflammation, a key factor in several chronic inflammatory diseases such as inflammatory bowel disease (IBD).[3]

Mechanism of Action and Signaling Pathway

GLPG0974 functions by competitively binding to the FFA2 receptor, thereby preventing its activation by endogenous ligands like acetate. This antagonism inhibits downstream signaling cascades that lead to neutrophil activation, chemotaxis, and the subsequent inflammatory response. The binding of SCFAs to FFA2 typically induces a rise in intracellular calcium (Ca2+) and subsequent cell activation.[5] GLPG0974 blocks these events.

Pre-clinical and In Vitro Studies

Initial studies on GLPG0974 focused on its potency, selectivity, and its effect on neutrophil function.

3.1. Potency and Selectivity

GLPG0974 was identified as a potent FFA2 antagonist with a high degree of selectivity over the closely related FFA3 receptor.[2]

| Parameter | Value | Assay | Reference |

| IC50 | 9 nM | FFA2 Antagonism | [1][2] |

| Selectivity | High for FFA2 over FFA3 | Not specified | [2] |

3.2. Inhibition of Neutrophil Function

In vitro experiments demonstrated that GLPG0974 effectively inhibits SCFA-induced neutrophil activation and migration.[3][4] A key pharmacodynamic marker used in these studies was the inhibition of the CD11b activation-specific epitope on neutrophils.[6]

| Experiment | Effect of GLPG0974 | Reference |

| Acetate-induced neutrophil migration | Strong inhibition | [1][2] |

| Propionate-induced neutrophil migration | Full inhibition | [4] |

| Propionate-induced respiratory burst | Full inhibition | [4] |

| CD11b activated epitope expression | Inhibition in human whole blood | [6] |

Clinical Trials

Two Phase 1 clinical trials and one Phase 2 proof-of-concept study have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of GLPG0974.

4.1. Phase 1 Studies in Healthy Volunteers

Two randomized, double-blind, placebo-controlled Phase 1 trials (NCT01496937 and NCT01721980) were conducted in healthy male subjects.[3][6]

| Study Design | Dosage | Duration | Key Findings | Reference |

| Single Ascending Dose | Up to 250 mg | Single dose | Safe and well tolerated | [3] |

| Multiple Ascending Dose | Up to 400 mg daily | 14 days | Safe and well tolerated, dose-proportional exposure, sustained inhibition of neutrophil activation | [3] |

Pharmacokinetic Properties in Rats:

| Parameter | Value | Dose | Route | Reference |

| Bioavailability | 47% | 5 and 30 mg/kg | Oral | [1] |

| Plasma Exposure | Linear increase | 5 and 30 mg/kg | Oral | [1] |

| Half-life | Extended with increased dose | 5 and 30 mg/kg | Oral | [1] |

4.2. Phase 2 Proof-of-Concept Study in Ulcerative Colitis

A Phase 2 study (NCT01829321) was conducted to assess the efficacy and safety of GLPG0974 in patients with mild-to-moderate ulcerative colitis.[6]

| Study Design | Dosage | Duration | Key Findings | Reference |

| Multicenter, double-blind, placebo-controlled | 200 mg, twice daily | 28 days | Reduction in neutrophil activation and infiltration observed, but no significant differences in clinical responses (Mayo score) or histopathology compared to placebo. The trial did not meet its primary endpoint. | [4][6] |

Experimental Protocols

5.1. Neutrophil Activation Assay (CD11b Expression)

This assay was used to measure the pharmacodynamic effect of GLPG0974.

Protocol Steps:

-

Whole blood samples were collected from subjects.

-

Samples were stimulated ex vivo with sodium acetate to induce neutrophil activation.

-

Following stimulation, cells were washed.

-

Cells were then re-suspended and stained with fluorescently labeled antibodies against CD45, CD16, and the activated epitope of CD11b.

-

The expression of the CD11b activated epitope on the surface of neutrophils (identified as CD45+/CD16high+ cells) was quantified using flow cytometry.

-

The percentage of inhibition of CD11b expression was calculated relative to pre-dose levels.[5]

5.2. Myeloperoxidase (MPO) Activity Assay

This assay was used in a mouse model of colitis to quantify neutrophil infiltration in the colon.[6]

Protocol Steps:

-

Colon tissue segments were collected, weighed, and homogenized in a hexadecyltrimethylammonium bromide (HTAB) buffer.

-

The homogenate was centrifuged to separate the supernatant.

-

The supernatant containing MPO was used for the subsequent colorimetric reaction.

-

The change in absorbance was measured over time to determine MPO activity, which is an indicator of neutrophil presence.[6]

Summary and Conclusion

The initial studies of GLPG0974 successfully demonstrated its potent and selective antagonism of the FFA2 receptor, leading to the inhibition of neutrophil activation and migration in vitro. The Phase 1 clinical trials in healthy volunteers showed that GLPG0974 was safe and well-tolerated, with a favorable pharmacokinetic profile and demonstrated target engagement.[3] However, despite these promising early results and evidence of reduced neutrophil infiltration in the target tissue, the Phase 2 proof-of-concept study in patients with ulcerative colitis did not meet its primary clinical endpoints.[4][6] These findings suggest that while FFA2 antagonism can effectively modulate neutrophil activity, this mechanism alone may not be sufficient to produce a significant clinical benefit in this patient population. Further research may be needed to explore the potential of GLPG0974 in other neutrophil-driven inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(S)-GLPG0974: A Selective Antagonist for G-Protein Coupled Receptor 43 (GPR43/FFAR2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-GLPG0974 is a potent and selective antagonist of the G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). GPR43 is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota and is implicated in various physiological processes, including inflammatory responses and metabolic regulation. This technical guide provides a comprehensive overview of (S)-GLPG0974, including its binding and functional characteristics, detailed experimental protocols for its evaluation, and a depiction of the GPR43 signaling pathways it modulates. The information presented is intended to support researchers and drug development professionals in their investigation of GPR43-targeted therapeutics.

Introduction

G-protein coupled receptor 43 (GPR43) is a member of the free fatty acid receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate.[1] These SCFAs are the primary metabolic products of dietary fiber fermentation by the gut microbiota. GPR43 is expressed in a variety of tissues and cells, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells.[1] Its activation initiates a cascade of intracellular signaling events that have been linked to the modulation of inflammation and metabolic homeostasis.[1][2]

The development of selective antagonists for GPR43 is a key strategy for elucidating its physiological roles and for the potential treatment of inflammatory and metabolic diseases. (S)-GLPG0974 has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high potency and selectivity for human GPR43.[3][4] This document details the preclinical data on (S)-GLPG0974 and provides methodologies for its characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of (S)-GLPG0974, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity of (S)-GLPG0974 for Human GPR43

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 9 nM | - | [5] |

| Kd | 7.5 nM | HEK293 cells transfected with human FFA2 |

Table 2: In Vitro Functional Activity of (S)-GLPG0974

| Assay | IC₅₀ | Species/Cell Type | Stimulus | Reference |

| Calcium Flux Assay | 11 nM | Human | Acetate | [1] |

| Neutrophil Migration | 27 nM | Human | Acetate | [6] |

| CD11b Expression | 482 nM | Human Whole Blood | Acetate | [1] |

Table 3: Pharmacokinetic Properties of (S)-GLPG0974

| Parameter | Value | Species | Dosing Route | Reference |

| Oral Bioavailability | 47% | Rat | Oral | [5] |

GPR43 Signaling Pathways

GPR43 is a pleiotropic receptor that couples to at least two distinct G-protein families, Gαi/o and Gαq/11, leading to the activation of multiple downstream signaling cascades.[2] The antagonism of these pathways by (S)-GLPG0974 is central to its mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR43 antagonists. The following sections provide protocols for key in vitro functional assays.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit SCFA-induced increases in intracellular calcium, a hallmark of Gαq/11 activation.

Experimental Workflow:

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR43 are cultured in appropriate media until they reach 80-90% confluency.

-

Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C, according to the dye manufacturer's instructions.

-

Compound Incubation: After washing to remove excess dye, the cells are pre-incubated with various concentrations of (S)-GLPG0974 or a vehicle control for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a pre-determined EC₈₀ concentration of a GPR43 agonist, such as sodium acetate.

-

Signal Detection: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of (S)-GLPG0974 is calculated as a percentage of the response to the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Neutrophil Activation Assay (CD11b Expression)

This assay assesses the ability of (S)-GLPG0974 to inhibit acetate-induced activation of neutrophils in a physiologically relevant matrix (human whole blood). Neutrophil activation is quantified by the upregulation of the surface integrin CD11b.[3][7]

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of (S)-GLPG0974 or vehicle at 37°C.

-

Agonist Stimulation: The blood samples are then stimulated with acetate to induce neutrophil activation.

-

Antibody Staining: Following stimulation, the samples are stained with a fluorescently-labeled monoclonal antibody specific for an activated epitope of CD11b. Red blood cells are subsequently lysed.

-

Flow Cytometry: The expression of the CD11b activated epitope on the surface of neutrophils is quantified using flow cytometry. Neutrophils are identified based on their forward and side scatter properties.

-

Data Analysis: The inhibition of CD11b expression by (S)-GLPG0974 is calculated relative to the acetate-stimulated control. The IC₅₀ value is determined from the resulting dose-response curve.

Selectivity Profile

(S)-GLPG0974 demonstrates high selectivity for GPR43. In counter-screening assays against a panel of over 55 other receptors, channels, and transporters, (S)-GLPG0974 showed little to no activity at concentrations up to 10 µM. Notably, it displays selectivity over the closely related free fatty acid receptor 3 (FFAR3 or GPR41).[8]

Conclusion

(S)-GLPG0974 is a potent and selective antagonist of GPR43 with demonstrated activity in a range of in vitro functional assays. Its favorable pharmacokinetic profile in preclinical species has supported its advancement into clinical trials.[3] The data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the role of GPR43 in health and disease and for the development of novel GPR43-targeted therapies. The well-characterized nature of (S)-GLPG0974 makes it an essential tool for the continued exploration of the therapeutic potential of GPR43 antagonism.

References

- 1. | BioWorld [bioworld.com]

- 2. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GLPG0974 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for (S)-GLPG0974, a Potent FFA2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective allosteric antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a promising therapeutic target for a variety of inflammatory and metabolic diseases, as it is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596), which are metabolites produced by the gut microbiota.[2][3] (S)-GLPG0974 exerts its inhibitory effect by binding to a site adjacent to the orthosteric pocket, thereby blocking agonist binding.[4] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of (S)-GLPG0974 on FFA2 signaling.

FFA2 is known to couple to two primary G-protein signaling pathways:

-

Gαq/11 pathway: Activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium ([Ca2+]).

-

Gαi/o pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway can also be assessed by measuring the binding of GTPγS to the Gαi/o subunit.

The following protocols describe three key in vitro functional assays to determine the potency of (S)-GLPG0974 as an FFA2 antagonist: a Calcium Mobilization Assay, a GTPγS Binding Assay, and a cAMP Inhibition Assay.

Data Presentation: Potency of (S)-GLPG0974

The inhibitory potency of (S)-GLPG0974 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for (S)-GLPG0974 in various FFA2 functional assays.

| In Vitro Assay Type | Agonist Used | Cell System | Reported IC50 (nM) | Reference |

| Not Specified | Not Specified | Not Specified | 9 | [2][5][6] |

| Neutrophil Migration | Acetate | Human Neutrophils | Not explicitly quantified, but potent inhibition observed. | [7][8] |

| CD11b Activation | Acetate | Human Whole Blood | Not explicitly quantified, but potent inhibition observed. | [7][8] |

| GTPγS Binding Assay | Propionate (at EC80) | Not Specified | ~3-4 (for a similar potent antagonist) | [3] |

| cAMP Assay | Propionate (at EC80) | Whole Cells | ~3-4 (for a similar potent antagonist) | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the FFA2 signaling pathways and the experimental workflow for its inhibition.

Caption: FFA2 Receptor Signaling Pathways.

Caption: General Experimental Workflow for FFA2 Inhibition Assay.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, which is a hallmark of Gαq/11 pathway activation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

-

Agonist: Propionate or Acetate.

-

Antagonist: (S)-GLPG0974.

-

Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (B1678239): To prevent dye leakage from cells.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating:

-

Culture FFA2-expressing cells to ~80-90% confluency.

-

Seed the cells into the assay plate at an appropriate density (e.g., 20,000-50,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution in assay buffer containing probenecid according to the manufacturer's instructions.

-

Remove the cell culture medium from the plate and add the dye solution to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO2, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of (S)-GLPG0974 in assay buffer.

-

Prepare the FFA2 agonist (e.g., propionate) at a concentration that elicits ~80% of the maximal response (EC80). The final concentration of propionate is typically in the range of 1 mM.[9]

-

After the dye incubation, wash the cells with assay buffer.

-

Add the (S)-GLPG0974 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Signal Measurement:

-

Place the assay plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject the agonist solution into the wells and immediately begin kinetic fluorescence measurements (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

-

Record the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).

-

Plot the normalized response against the logarithm of the (S)-GLPG0974 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

[35S]GTPγS Binding Assay

This assay directly measures the activation of Gαi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing FFA2.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

-

Membrane Preparation: Crude membrane fractions from the FFA2-expressing cells.

-

Radioligand: [35S]GTPγS.

-

Agonist: Propionate.

-

Antagonist: (S)-GLPG0974.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: To facilitate the exchange reaction.

-

Filter Plates: GF/B or GF/C filter plates.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation:

-

Grow FFA2-expressing cells to a high density, harvest, and homogenize in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the crude membrane fraction.

-

Resuspend the membranes in assay buffer and determine the protein concentration. Store at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of (S)-GLPG0974.

-

FFA2-expressing cell membranes (typically 5-20 µg of protein per well).

-

GDP (final concentration of 1-10 µM).

-

Propionate (at EC80 concentration).

-

-

Incubate for 15-30 minutes at 30°C.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Normalize the data and plot the percent inhibition against the log concentration of (S)-GLPG0974 to calculate the IC50.

-

cAMP Inhibition Assay

This assay measures the ability of (S)-GLPG0974 to block the agonist-induced inhibition of adenylyl cyclase, a downstream effect of Gαi/o activation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2.

-

Assay Plate: 96- or 384-well microplates suitable for the chosen cAMP detection kit.

-

Agonist: Propionate.

-

Antagonist: (S)-GLPG0974.

-

Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

Lysis Buffer: As provided in the detection kit.

Protocol:

-

Cell Plating:

-

Seed FFA2-expressing cells into the assay plate and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (S)-GLPG0974.

-

Pre-treat the cells with the (S)-GLPG0974 dilutions for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add a solution containing both forskolin (to stimulate cAMP production) and the FFA2 agonist propionate (at EC80, to inhibit cAMP production).

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit protocol.

-

Perform the cAMP measurement following the manufacturer's instructions for the chosen detection technology (e.g., HTRF, AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the amount of cAMP produced in each well.

-

Normalize the data, where 100% inhibition is the cAMP level with forskolin alone, and 0% inhibition is the cAMP level with forskolin and propionate.

-

Plot the percent inhibition against the log concentration of (S)-GLPG0974 and determine the IC50 value.

-

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of (S)-GLPG0974 as an FFA2 antagonist. By utilizing assays that probe both the Gαq/11 and Gαi/o signaling pathways, researchers can obtain a thorough understanding of the compound's mechanism of action and inhibitory potency. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of FFA2 pharmacology and the therapeutic potential of its antagonists.

References

- 1. GLPG0974 - Wikipedia [en.wikipedia.org]

- 2. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 3. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for Propionate-Induced Anorectic Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-GLPG0974 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota. This receptor is primarily expressed on various immune cells, including neutrophils, as well as in adipose tissue and the gastrointestinal tract.[3][4] By blocking the binding of SCFAs to FFA2, (S)-GLPG0974 can inhibit downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of FFA2 in inflammation, metabolic diseases, and cancer.[5][6]

Mechanism of Action

(S)-GLPG0974 acts as a competitive antagonist at the orthosteric binding site of the FFA2 receptor. This prevents the binding of endogenous agonists like acetate and propionate, thereby inhibiting receptor activation. The FFA2 receptor is known to couple to two main G-protein signaling pathways:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

-

Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these pathways, (S)-GLPG0974 can effectively inhibit a range of cellular responses mediated by FFA2 activation, such as neutrophil chemotaxis, activation, and cytokine release.[3][7][8]

FFA2 Signaling Pathway

Caption: FFA2 signaling cascade and the inhibitory action of (S)-GLPG0974.

Quantitative Data Summary

| Parameter | Cell Type | Assay | Agonist | IC50 Value | Reference |

| Binding Affinity | Recombinant cells | Radioligand Binding | - | 9 nM | [1][2] |

| Neutrophil Activation | Human Whole Blood | CD11b Expression | Acetate | ~27 nM | [9] |

| Neutrophil Migration | Isolated Human Neutrophils | Chemotaxis Assay | Acetate | Potent Inhibition | [1] |

| Calcium Mobilization | Isolated Human Neutrophils | Calcium Flux Assay | Propionate (C3) | Effective Blockade | [7] |

Experimental Protocols

Preparation of (S)-GLPG0974 Stock Solution

Materials:

-

(S)-GLPG0974 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the molecular weight of (S)-GLPG0974 (485.00 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.

-

Weigh the calculated amount of (S)-GLPG0974 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year, and for up to two years at -80°C.[2]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the inhibition of acetate-induced neutrophil migration using (S)-GLPG0974.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

Chemoattractant: Sodium Acetate

-

(S)-GLPG0974

-

Boyden chamber apparatus with 3-5 µm pore size polycarbonate filters

-

Calcein-AM or other suitable cell stain

-

Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for the neutrophil chemotaxis assay.

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of (S)-GLPG0974 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Prepare the chemoattractant solution by dissolving sodium acetate in RPMI 1640 with 0.5% BSA to a final concentration of 10 mM.

-

Add 30 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add 50 µL of the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.[8][10]

-